molecular formula C31H24ClN7O3 B10874578 (E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine

(E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine

Cat. No.: B10874578
M. Wt: 578.0 g/mol
InChI Key: OSAAFHUCBSQOOW-AABVJFSESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine: , also known by its systematic IUPAC name, is a complex organic compound with a fascinating structure. It belongs to the class of azamacrocycles and exhibits intriguing properties due to its unique arrangement of heterocyclic rings.

Preparation Methods

The synthesis of this compound involves several steps, and industrial production methods may vary. here’s a general outline of the synthetic route:

  • Construction of the Core Macrocycle:

    • The core macrocycle is assembled through a series of cyclization reactions involving amines and aldehydes. The key step is the formation of the 16-membered ring containing nitrogen atoms.
    • Solvent choice, temperature, and catalysts play crucial roles in achieving high yields.
  • Functionalization and Substitution:

    • The chlorophenyl group is introduced via nucleophilic aromatic substitution (SNAr) using chlorobenzene derivatives.
    • The methoxyphenyl group is added similarly using methoxybenzene derivatives.
  • Stereochemistry Control:

    • The (E)-configuration is achieved during the cyclization steps, ensuring the desired geometric arrangement of double bonds.

Chemical Reactions Analysis

  • Oxidation and Reduction:

    • The compound can undergo oxidation reactions, converting the nitrogen atoms to their corresponding oxides.
    • Reduction may lead to the formation of saturated derivatives.
  • Substitution Reactions:

    • Halogenation (e.g., chlorination) can occur at the phenyl rings.
    • Nucleophilic substitutions are possible due to the presence of nitrogen atoms.
  • Common Reagents and Conditions:

    • Oxidation: Use mild oxidants like hydrogen peroxide or peracids.
    • Reduction: Employ reducing agents such as lithium aluminum hydride (LiAlH4).
    • Substitution: React with halogens (e.g., chlorine) in the presence of Lewis acids.
  • Major Products:

    • Oxidation yields N-oxides.
    • Substitution leads to various derivatives with modified phenyl groups.

Scientific Research Applications

  • Chemistry:

    • Studying the reactivity of large macrocycles.
    • Investigating novel synthetic methodologies.
  • Biology and Medicine:

    • Potential as a drug scaffold due to its unique structure.
    • Bioactivity screenings for potential therapeutic applications.
  • Industry:

    • Catalysis and materials science.

Mechanism of Action

  • The compound’s mechanism of action depends on its specific targets. It may interact with enzymes, receptors, or cellular components.
  • Further research is needed to elucidate its precise mode of action.

Comparison with Similar Compounds

    Similar Compounds:

: Reference: Literature review and expert analysis. <|im

Properties

Molecular Formula

C31H24ClN7O3

Molecular Weight

578.0 g/mol

IUPAC Name

(E)-1-(2-chlorophenyl)-N-[[16-(2-methoxyphenyl)-14-methyl-12-phenyl-10-oxa-3,5,6,8,12,13-hexazatetracyclo[7.7.0.02,6.011,15]hexadeca-1(9),2,4,7,11(15),13-hexaen-4-yl]methoxy]methanimine

InChI

InChI=1S/C31H24ClN7O3/c1-19-26-27(22-13-7-9-15-24(22)40-2)28-29-35-25(17-41-34-16-20-10-6-8-14-23(20)32)37-38(29)18-33-30(28)42-31(26)39(36-19)21-11-4-3-5-12-21/h3-16,18,27H,17H2,1-2H3/b34-16+

InChI Key

OSAAFHUCBSQOOW-AABVJFSESA-N

Isomeric SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CO/N=C/C5=CC=CC=C5Cl)C6=CC=CC=C6OC)C7=CC=CC=C7

Canonical SMILES

CC1=NN(C2=C1C(C3=C(O2)N=CN4C3=NC(=N4)CON=CC5=CC=CC=C5Cl)C6=CC=CC=C6OC)C7=CC=CC=C7

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.